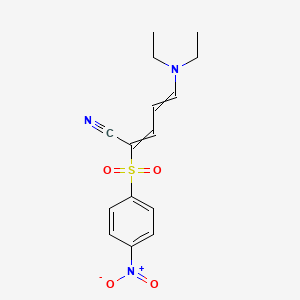![molecular formula C22H17N5 B14265973 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline CAS No. 136709-28-9](/img/structure/B14265973.png)
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
The specific synthesis of this compound involves the reaction of quinoline with phenylhydrazine and benzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrazo derivatives, and substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring.
Phenylhydrazine: A related compound with a hydrazine group.
Uniqueness
2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline is unique due to its combination of a quinoline scaffold with an azo linkage and phenyl groups
Propiedades
Número CAS |
136709-28-9 |
|---|---|
Fórmula molecular |
C22H17N5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N'-anilino-N-quinolin-2-yliminobenzenecarboximidamide |
InChI |
InChI=1S/C22H17N5/c1-3-10-18(11-4-1)22(26-24-19-12-5-2-6-13-19)27-25-21-16-15-17-9-7-8-14-20(17)23-21/h1-16,24H |
Clave InChI |
RKESFZJVNHAPPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
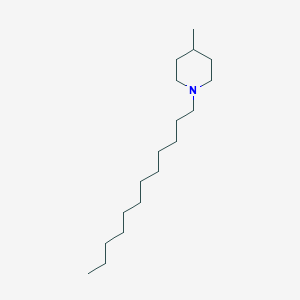

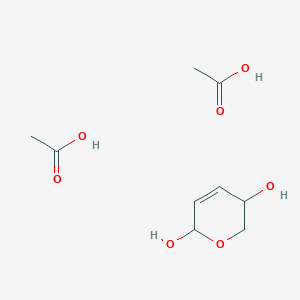
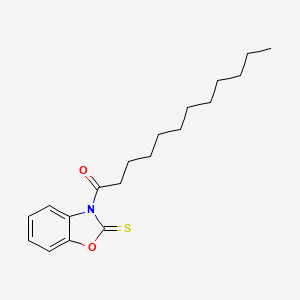
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
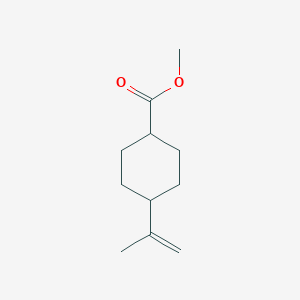
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)


